molecular formula C10H20N2O B2584247 1-(4-Methylpiperazin-1-yl)pentan-1-one CAS No. 10001-06-6

1-(4-Methylpiperazin-1-yl)pentan-1-one

Cat. No.: B2584247
CAS No.: 10001-06-6
M. Wt: 184.283
InChI Key: JDNGEKSTTQZLHP-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H20N2O. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylpiperazin-1-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.

Reaction Scheme: [ \text{4-Methylpiperazine} + \text{Pentanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)pentan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its piperazine moiety.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 1-(4-Methylpiperazin-1-yl)pentan-1-one exerts its effects is primarily through interaction with biological targets such as receptors and enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate receptor activity, leading to various physiological effects.

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)pentan-1-one can be compared with other piperazine derivatives such as:

    1-(4-Methylpiperazin-1-yl)butan-1-one: Similar structure but with a shorter carbon chain, leading to different pharmacokinetic properties.

    1-(4-Methylpiperazin-1-yl)hexan-1-one: Longer carbon chain, which may affect its solubility and interaction with biological targets.

    1-(4-Methylpiperazin-1-yl)propan-1-one: Even shorter chain, potentially altering its reactivity and biological activity.

The uniqueness of this compound lies in its balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-8-6-11(2)7-9-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNGEKSTTQZLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10001-06-6
Record name 1-(4-methylpiperazin-1-yl)pentan-1-one
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